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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fevipiprant (QAW039) is an oral, non-steroidal antagonist of the prostaglandin D2 (PGD2)

receptor 2 (also known as the chemoattractant receptor-homologous molecule expressed on

Th2 cells, or CRTH2). It has been investigated as a potential treatment for asthma, particularly

in phenotypes characterized by eosinophilic inflammation. This guide provides a cross-study

comparison of the safety and efficacy data for Fevipiprant, drawing from key clinical trials to

offer an objective overview for research and development professionals.

Executive Summary
Fevipiprant demonstrated a favorable safety profile across multiple clinical trials, with adverse

event rates comparable to placebo.[1][2] Early-phase studies showed promise in reducing

eosinophilic inflammation and improving lung function in patients with moderate-to-severe

eosinophilic asthma.[3] However, subsequent large-scale Phase III trials, including the ZEAL

and LUSTER studies, did not meet their primary endpoints for significant improvements in lung

function or reduction in asthma exacerbations in broader populations with uncontrolled asthma.

[4][5] This has led to the discontinuation of its development for asthma by the sponsor.

Mechanism of Action
Fevipiprant competitively and reversibly binds to the DP2 receptor, which is expressed on

various inflammatory cells, including eosinophils, basophils, and Type 2 innate lymphoid cells

(ILC2s). The binding of the natural ligand, PGD2, to this receptor mediates several pro-
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inflammatory responses that contribute to the pathophysiology of asthma. By blocking this

interaction, Fevipiprant aims to inhibit the recruitment and activation of these key inflammatory

cells in the airways.
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Figure 1: Fevipiprant's Mechanism of Action.

Efficacy Data: A Cross-Study Comparison
The clinical development of Fevipiprant has yielded mixed efficacy results. While early trials in

specific patient populations were encouraging, later-stage studies in broader asthma

populations did not demonstrate statistically significant clinical benefits.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study (Trial ID)
Patient
Population

Fevipiprant
Dose

Primary
Efficacy
Endpoint

Key Findings

Phase II

(NCT01545726)

Moderate-to-

severe persistent

asthma with

sputum

eosinophilia

(≥2%)

225 mg twice

daily

Change in

sputum

eosinophil

percentage at 12

weeks

Statistically

significant

reduction in

sputum

eosinophil

percentage

compared to

placebo (4.5-fold

reduction vs. 1.3-

fold).

ZEAL-1

(NCT03215758)

Uncontrolled

asthma (GINA

steps 3 & 4)

150 mg once

daily

Change from

baseline in pre-

dose FEV1 at 12

weeks

No statistically

significant

difference

compared to

placebo (LS

mean difference:

41 mL, p=0.088).

ZEAL-2

(NCT03226392)

Uncontrolled

asthma (GINA

steps 3 & 4)

150 mg once

daily

Change from

baseline in pre-

dose FEV1 at 12

weeks

No statistically

significant

difference

compared to

placebo (LS

mean difference:

-31 mL,

p=0.214).

LUSTER-1

(NCT02555683)

Inadequately

controlled severe

asthma (GINA

Steps 4 & 5)

150 mg & 450

mg once daily

Annualized rate

of moderate to

severe

exacerbations

Did not meet the

clinically relevant

threshold for a

decrease in

exacerbation rate

compared to

placebo.
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LUSTER-2

(NCT02563067)

Inadequately

controlled severe

asthma (GINA

Steps 4 & 5)

150 mg & 450

mg once daily

Annualized rate

of moderate to

severe

exacerbations

Did not meet the

clinically relevant

threshold for a

decrease in

exacerbation rate

compared to

placebo.

Safety and Tolerability Profile
Across the clinical trial program, Fevipiprant was generally well-tolerated, with a safety profile

comparable to that of placebo.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study (Trial ID)
Fevipiprant
Dose(s)

Most Common
Adverse
Events

Serious
Adverse
Events (SAEs)

Discontinuatio
n due to AEs

Phase II

(NCT01545726)

225 mg twice

daily

Not detailed, but

reported as

having a

favorable safety

profile with no

deaths or SAEs.

No SAEs

reported.

No withdrawals

judged to be

related to the

study drug.

ZEAL-1 & ZEAL-

2

150 mg once

daily

Asthma

exacerbation

was the most

frequent AE in

both treatment

and placebo

groups.

Rate of SAEs

was comparable

between

Fevipiprant and

placebo groups.

Rates of

discontinuation

due to AEs were

low and similar

between groups.

LUSTER-1 &

LUSTER-2

(Pooled)

150 mg & 450

mg once daily

Not specified in

detail, but overall

AE profile was

similar to

placebo.

9% in the 150

mg group, 9% in

the 450 mg

group, and 9% in

the placebo

group.

Not specified in

detail, but overall

safety was

comparable to

placebo.

SPIRIT

(NCT03052517)

150 mg & 450

mg once daily

Overall safety

profile was

similar to

placebo.

Hazard ratio for

time-to-first SAE

was <1 for both

Fevipiprant

doses vs.

placebo.

Hazard ratio for

time-to-first AE

leading to

discontinuation

was >1 for both

Fevipiprant

doses vs.

placebo, though

the number of

events was

small.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The methodologies for the key clinical trials cited are summarized below, highlighting the

rigorous, controlled nature of these studies.

Phase II Eosinophilic Asthma Study (NCT01545726)
Study Design: A single-center, randomized, double-blind, parallel-group, placebo-controlled

trial.

Participants: 61 patients with persistent, moderate-to-severe asthma and evidence of

eosinophilic airway inflammation (sputum eosinophil count ≥2%).

Treatment: Patients were randomly assigned to receive either Fevipiprant 225 mg orally

twice daily or a matching placebo for 12 weeks, in addition to their standard asthma therapy.

Primary Outcome: The primary endpoint was the change in sputum eosinophil percentage

from baseline to 12 weeks.

Sputum Analysis: Sputum was induced using hypertonic saline and processed for differential

cell counts.

ZEAL-1 and ZEAL-2 Phase III Trials
Study Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled,

parallel-group studies.

Participants: Patients aged ≥12 years with uncontrolled asthma, receiving standard-of-care

therapy corresponding to GINA steps 3 or 4.

Treatment: Patients were randomized (1:1) to receive either Fevipiprant 150 mg or placebo

once daily, in addition to their existing asthma medication, for 12 weeks.

Primary Outcome: The primary endpoint for both studies was the change from baseline in

pre-dose Forced Expiratory Volume in 1 second (FEV1) after 12 weeks of treatment.

Key Secondary Outcomes: Included changes in daytime asthma symptom score, short-

acting β-agonist (SABA) use, and the Asthma Quality of Life Questionnaire (AQLQ+12)
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Figure 2: Typical Clinical Trial Workflow.

LUSTER-1 and LUSTER-2 Phase III Trials
Study Design: Two 52-week, randomized, multicenter, double-blind, placebo-controlled,

replicate trials.

Participants: Patients with inadequately controlled moderate-to-severe asthma (GINA Steps

4 and 5).
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Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo

once daily, in addition to their standard of care.

Primary Outcome: The primary endpoint was the reduction in the annual rate of moderate-to-

severe asthma exacerbations.

SPIRIT Phase III Long-Term Safety Study (NCT03052517)
Study Design: A randomized, placebo-controlled, multicenter, parallel-group study with a 52-

week double-blind period and an optional 104-week single-blind period.

Participants: Patients ≥12 years with uncontrolled asthma (GINA steps 3, 4, or 5), including

patients who rolled over from previous Fevipiprant trials.

Treatment: Patients were randomized to receive Fevipiprant (150 mg or 450 mg) or placebo

once daily, in addition to their standard of care.

Primary Outcomes: Time-to-first treatment-emergent adverse event (AE), serious AE, and

AE leading to discontinuation of the study treatment.

Logical Relationship of Fevipiprant's Clinical
Development
The clinical development pathway for Fevipiprant in asthma followed a logical progression

from promising early-phase results in a targeted patient population to broader, large-scale trials

that ultimately did not confirm a significant clinical benefit.
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Figure 3: Fevipiprant's Clinical Development Path.

Conclusion
Fevipiprant, a DP2 receptor antagonist, has been extensively studied in the context of asthma.

While it demonstrated a consistent and favorable safety profile, the efficacy results from Phase

III clinical trials did not support its continued development for the treatment of asthma. Early

signals of efficacy in reducing eosinophilic inflammation did not translate into significant clinical

improvements in lung function or exacerbation rates in broader patient populations with

uncontrolled asthma. These findings contribute valuable knowledge to the understanding of the

DP2 pathway in asthma and will inform future drug development efforts in this therapeutic area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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